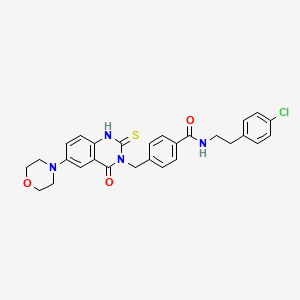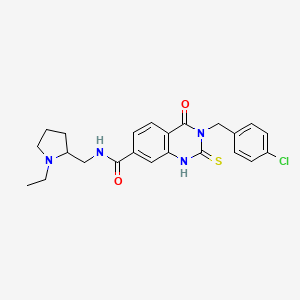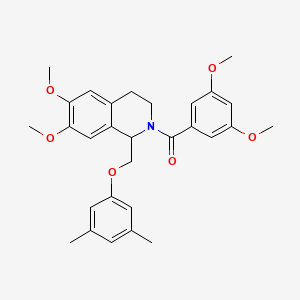![molecular formula C22H18ClN3O6 B11216880 N-(3-chloro-2-methylphenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B11216880.png)
N-(3-chloro-2-methylphenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorinated methylphenyl group and a dinitrophenoxyphenyl group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which may include the chlorination of 2-methylphenyl and the nitration of phenoxyphenyl.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with propanoic acid or its derivatives under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
N-(3-chloro-2-methylphenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield amines, while oxidation might produce corresponding oxides.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialized materials or chemicals.
作用機序
The mechanism by which N-(3-chloro-2-methylphenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Interference: Affecting metabolic or signaling pathways within cells.
類似化合物との比較
Similar Compounds
N-(3-chloro-2-methylphenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide: can be compared with other amides and nitro-substituted compounds.
This compound: is unique due to its specific substitution pattern and the presence of both chloro and nitro groups.
Uniqueness
- The combination of chlorinated methylphenyl and dinitrophenoxyphenyl groups provides unique chemical properties.
- The compound’s structure allows for specific interactions in chemical and biological systems, making it a valuable subject of study.
特性
分子式 |
C22H18ClN3O6 |
|---|---|
分子量 |
455.8 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide |
InChI |
InChI=1S/C22H18ClN3O6/c1-14-20(23)3-2-4-21(14)24-22(27)10-7-15-5-8-18(9-6-15)32-19-12-16(25(28)29)11-17(13-19)26(30)31/h2-6,8-9,11-13H,7,10H2,1H3,(H,24,27) |
InChIキー |
XZXFGWOMCPMNOL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzyloxy)phenyl]-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216806.png)
![3-(4-bromophenyl)-2-[(4-tert-butylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11216816.png)
![N-benzyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216824.png)
![(2E)-2-cyano-3-[(2-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)-3-(phenylamino)prop-2-enamide](/img/structure/B11216836.png)
![N-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216840.png)




![2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B11216868.png)

![7-Ethoxy-2-(thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11216877.png)

